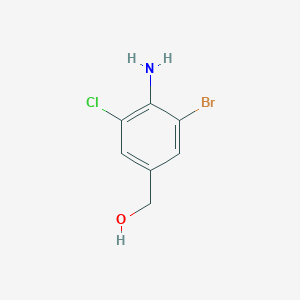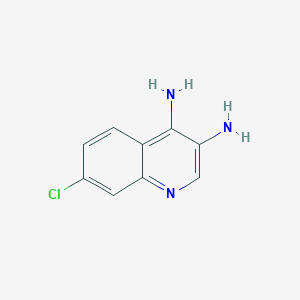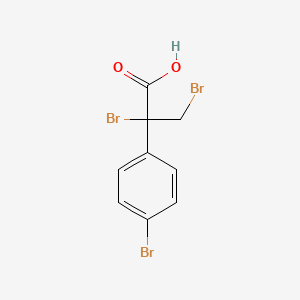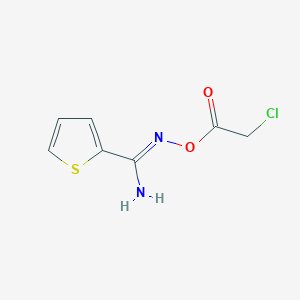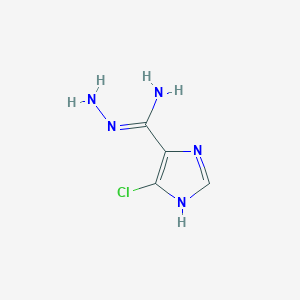
4-Amino-2-hydroxy-2,4-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-hydroxy-2,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H15NO3 It is a derivative of pentanoic acid and contains both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-2,4-dimethylpentanoic acid typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by functional group transformations to introduce the amino and hydroxyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-hydroxy-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: Both amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
4-Amino-2-hydroxy-2,4-dimethylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-hydroxy-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid
- 2-Hydroxy-2,4-dimethylpentanoic acid
- 4-Amino-4-methylpentanoic acid
Uniqueness
4-Amino-2-hydroxy-2,4-dimethylpentanoic acid is unique due to the presence of both amino and hydroxyl groups on the same carbon atom. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
4-amino-2-hydroxy-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-6(2,8)4-7(3,11)5(9)10/h11H,4,8H2,1-3H3,(H,9,10) |
Clave InChI |
YNISNHJBRGSLBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C)(C(=O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)

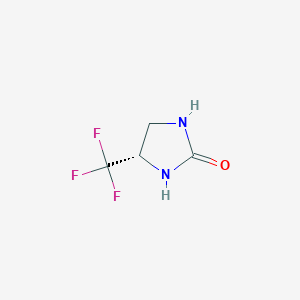
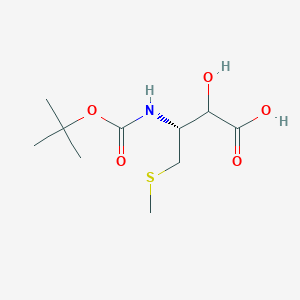
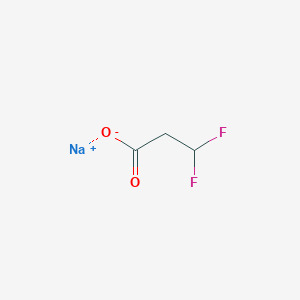
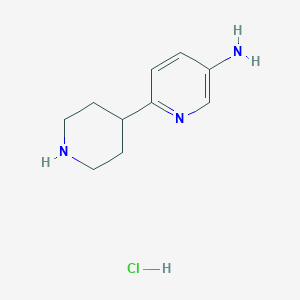

![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
